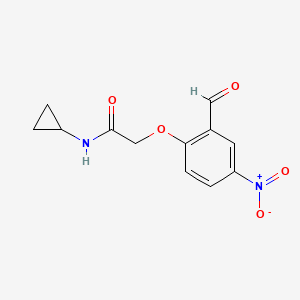

![molecular formula C11H15Cl2N5 B2901808 6-[3-(Aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride CAS No. 2377032-30-7](/img/structure/B2901808.png)

6-[3-(Aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-[3-(Aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride” is a chemical compound with the CAS Number: 2377032-30-7 . It is offered by various suppliers for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 288.18 . The IUPAC name is 6-(3-(aminomethyl)phenyl)pyrimidine-2,4-diamine dihydrochloride . The Inchi Code is 1S/C11H13N5.2ClH/c12-6-7-2-1-3-8(4-7)9-5-10(13)16-11(14)15-9;;/h1-5H,6,12H2,(H4,13,14,15,16);2*1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

While specific future directions for this compound are not available, pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This suggests potential avenues for future research and development of new pyrimidines as therapeutic agents .

作用機序

Target of Action

The primary targets of 6-[3-(Aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride are Cyclin-dependent kinase 6 (CDK6) and P. falciparum dihydrofolate reductase (DHFR) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation . DHFR is a key enzyme in the folate pathway of P. falciparum, a parasite responsible for malaria .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It binds to the active sites of CDK6 and DHFR, preventing them from performing their normal functions . This results in the disruption of cell cycle progression and folate pathway, respectively .

Biochemical Pathways

The inhibition of CDK6 disrupts the cell cycle, particularly the transition from G1 phase to S phase . This leads to the arrest of cell proliferation, which is particularly effective against rapidly dividing cells, such as cancer cells .

The inhibition of DHFR disrupts the folate pathway of P. falciparum . This pathway is essential for the synthesis of nucleotides required for DNA replication. Its disruption leads to the death of the parasite .

Pharmacokinetics

The compound’s effectiveness against its targets suggests that it has sufficient bioavailability to reach and interact with these targets within the body .

Result of Action

The inhibition of CDK6 results in the arrest of cell proliferation, which can lead to the death of cancer cells . The inhibition of DHFR leads to the death of P. falciparum, effectively treating malaria .

生化学分析

Biochemical Properties

For instance, certain pyrimidine derivatives have been found to exhibit inhibitory responses against the expression and activities of certain vital inflammatory mediators .

Cellular Effects

Some pyrimidine derivatives have shown antiproliferative activities against human breast cancer cells and human gastric cancer cells .

Molecular Mechanism

Certain pyrimidine derivatives have been found to inhibit CDK6, a cyclin-dependent protein kinase that plays a crucial role in the regulation of cell cycle and transcription .

特性

IUPAC Name |

6-[3-(aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5.2ClH/c12-6-7-2-1-3-8(4-7)9-5-10(13)16-11(14)15-9;;/h1-5H,6,12H2,(H4,13,14,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLJEVZFNVHODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NC(=N2)N)N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901729.png)

![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)

![1-[(E)-2-nitroethenyl]-3-phenoxybenzene](/img/structure/B2901733.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2901735.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)

![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)